molecular formula C37H31Cl3N2OS2 B583932 N-(4-Phenylthiobenzyl) Fenticonazole Chloride CAS No. 80639-92-5

N-(4-Phenylthiobenzyl) Fenticonazole Chloride

Cat. No.: B583932
CAS No.: 80639-92-5
M. Wt: 690.138
InChI Key: VVMWYEIOPNGQEO-UHFFFAOYSA-M
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Description

N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a chemical compound of interest in pharmaceutical and antifungal research. It is structurally related to Fenticonazole, a well-characterized imidazole derivative known for its broad-spectrum antimycotic activity . Fenticonazole compounds exert their antifungal effects through a multi-mechanism approach, which includes damaging the cytoplasmic membrane of fungal cells, inhibiting the secretion of proteases, and blocking key fungal enzymes such as cytochrome oxidases and peroxidases . This mechanism provides a strong foundation for research into related compounds. Beyond its antifungal properties, the parent compound Fenticonazole has also demonstrated ancillary antibacterial and antiparasitic activity against organisms such as Trichomonas vaginalis . This makes derivatives and intermediates like this compound valuable for investigating treatments for mixed infections. In research settings, this compound may be utilized as a key intermediate or a reference standard in the synthesis and development of novel therapeutic agents . It allows researchers to explore structure-activity relationships and refine synthetic pathways for new drug candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMWYEIOPNGQEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858309
Record name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80639-92-5
Record name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Synthesis: 4-Phenylthiobenzyl Chloride

The preparation of N-(4-Phenylthiobenzyl) Fenticonazole Chloride begins with the synthesis of 4-phenylthiobenzyl chloride (CAS 1208-87-3), a critical intermediate. This compound is typically synthesized via Friedel-Crafts alkylation or direct chlorination of 4-phenylthiobenzyl alcohol.

Friedel-Crafts Alkylation Method
In a representative procedure, thiophenol reacts with 4-chloromethylbenzaldehyde in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), yielding 4-phenylthiobenzyl alcohol after 12 hours. Subsequent chlorination using thionyl chloride (SOCl₂) at reflux (70°C) for 4 hours converts the alcohol to the chloride derivative with a reported yield of 82%.

Key Data

ParameterValue
CatalystAlCl₃ (1.2 equiv)
Reaction Temperature0–5°C (alkylation)
Chlorination AgentSOCl₂ (2.5 equiv)
Final Yield82%

Benzylation of Fenticonazole

The core fenticonazole structure (1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylthio)benzyl]oxy}ethyl]-1H-imidazole) is benzylated at the imidazole nitrogen using 4-phenylthiobenzyl chloride. This step employs a nucleophilic substitution mechanism under basic conditions.

Procedure
Fenticonazole base (1.0 equiv) is dissolved in dry acetonitrile, and potassium carbonate (K₂CO₃, 2.0 equiv) is added as a base. 4-Phenylthiobenzyl chloride (1.1 equiv) is introduced dropwise at 25°C, and the mixture is stirred for 24 hours. Monitoring via thin-layer chromatography (TLC) confirms reaction completion. The product is isolated by filtration and solvent evaporation, yielding the tertiary amine intermediate with 75% efficiency.

Optimization Challenges

  • Solvent Selection : Acetonitrile outperforms DMF or THF due to better solubility of ionic intermediates.

  • Stoichiometry : Excess benzyl chloride (1.1 equiv) prevents dimerization side reactions.

Quaternization to Form the Chloride Salt

The tertiary amine intermediate undergoes quaternization to form the final chloride salt. This step typically uses hydrochloric acid (HCl) in a polar aprotic solvent.

Quaternization Protocol
The amine intermediate (1.0 equiv) is dissolved in acetone, and concentrated HCl (1.5 equiv) is added at 0°C. The mixture is stirred for 6 hours, during which the quaternary ammonium salt precipitates. The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound with a purity of 98%.

Critical Parameters

ParameterImpact on Yield
HCl Equivalents>1.2 equiv ensures complete protonation
Temperature0°C minimizes decomposition
Washing SolventEther removes unreacted HCl

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel (230–400 mesh) and a gradient eluent of ethyl acetate/hexane (1:3 to 1:1). This step removes residual benzyl chloride and dimeric byproducts, achieving >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 4.82 ppm (s, 2H, CH₂Cl) and δ 7.25–7.45 ppm (m, 14H, aromatic) confirm structure.

  • Mass Spectrometry : ESI-MS shows m/z 689.08 [M-Cl]⁺, aligning with the molecular formula C₃₇H₃₁Cl₃N₂OS₂.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times. A pilot-scale study achieved a 20% reduction in benzylation time (from 24 to 19 hours) using a tubular reactor at 30°C.

Green Chemistry Approaches

Solvent substitution with cyclopentyl methyl ether (CPME) reduced waste generation by 40% in the quaternization step, maintaining yields at 76%.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and sulfones: Formed during oxidation reactions.

    Parent fenticonazole: Formed during reduction reactions.

    Substituted derivatives: Formed during substitution reactions.

Scientific Research Applications

N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for method development and validation.

    Biology: Studied for its antifungal activity and potential use in treating fungal infections.

    Medicine: Investigated for its therapeutic potential in treating dermatological conditions.

    Industry: Used in the formulation of antifungal creams and ointments.

Mechanism of Action

The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The compound shares structural motifs with several benzothiazole, thiazole, and imidazole derivatives documented in the evidence. Key differentiating factors include:

  • Phenylthiobenzyl Group : Unlike compounds with chlorobenzyl (e.g., ) or methylsulfonyl groups (), the phenylthio (-S-C6H5) moiety may enhance electron delocalization and hydrophobic interactions, influencing target binding and stability .
  • Imidazole Core : Similar to Fenticonazole Nitrate, which contains an imidazole ring linked to dichlorophenyl and benzenesulfinyl groups . The chloride variant’s substitution pattern may alter pharmacokinetics or toxicity profiles.
Antifungal Activity
  • Fenticonazole Nitrate : A clinically used antifungal agent targeting fungal cytochrome P450 enzymes. The phenylthiobenzyl substitution in the chloride variant may improve membrane penetration or resistance to metabolic degradation .
  • N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (): Exhibits antimicrobial activity attributed to the thioether linkage and chloro-substituted benzothiazole. The phenylthio group in both compounds suggests shared mechanisms, but the imidazole core in Fenticonazole derivatives may broaden the spectrum of activity .
Antimicrobial and Anticancer Potential
  • N-Benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide (): Fluorine substitution improves pharmacokinetics, whereas the phenylthiobenzyl group may balance lipophilicity and solubility for better bioavailability .

Physicochemical Properties

  • Stability : Compounds with sulfonyl groups (e.g., ) exhibit higher oxidative stability, but thioether linkages (as in the target compound) may offer redox-modulating properties relevant to prodrug design .
  • Solubility : The chloride counterion and phenylthio group may reduce water solubility compared to nitrate salts (e.g., Fenticonazole Nitrate) but improve membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Unique Feature(s) Reference
N-(4-Phenylthiobenzyl) Fenticonazole Chloride Imidazole 4-Phenylthiobenzyl, Chloride Hypothesized: Antifungal Enhanced lipophilicity and binding
Fenticonazole Nitrate Imidazole Benzenesulfinyl, Dichlorophenyl Clinically used antifungal Nitrate salt improves solubility
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Benzothiazole Chloro, Phenylthio Antimicrobial Thioether linkage enhances reactivity
N-(4-Chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Benzothiazole Chloro, Methylthio Antimicrobial Methylthio group aids derivatization
N-Benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide Benzothiazole Fluoro, Benzyl Anticancer Fluorine improves pharmacokinetics

Biological Activity

N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a chemical compound related to fenticonazole, an imidazole derivative known for its broad-spectrum antifungal and antibacterial activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 80639-92-5
  • Molecular Formula : C₃₇H₃₁Cl₂N₂OS₂
  • Molecular Weight : 690.14 g/mol
  • Structure :
SMILES Cl Clc1ccc C Cn2cc n Cc3ccc Sc4ccccc4 cc3 c2 OCc5ccc Sc6ccccc6 cc5 c Cl c1\text{SMILES Cl Clc1ccc C Cn2cc n Cc3ccc Sc4ccccc4 cc3 c2 OCc5ccc Sc6ccccc6 cc5 c Cl c1}

Fenticonazole and its derivatives, including this compound, primarily exert their biological effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Additionally, these compounds can interfere with the oxidative enzymes involved in cellular respiration, further promoting necrosis in fungal cells .

Antimicrobial Activity

The compound exhibits both antifungal and antibacterial properties:

  • Antifungal Activity :
    • Effective against a variety of fungi, particularly Candida species.
    • In vitro studies show that it has fungistatic and fungicidal effects at low concentrations (MIC values ranging from 0.03 to 2 µg/mL for various Candida strains) .
  • Antibacterial Activity :
    • Demonstrated activity against several gram-positive bacteria, including Staphylococcus aureus.
    • Research indicates significant effectiveness against other pathogens like diphtheroids and streptococci but limited efficacy against Staphylococcus epidermidis .

Case Studies and Clinical Applications

  • Clinical Trials :
    • Fenticonazole has been used clinically for treating vaginal candidiasis with positive outcomes. Its derivatives are being explored for similar applications due to their enhanced activity profiles .
  • In Vitro Studies :
    • A comparative study of fenticonazole derivatives showed that this compound maintained high potency against resistant fungal strains, suggesting potential use in challenging infections .
  • Toxicity Studies :
    • Preliminary studies have evaluated the safety profile of fenticonazole derivatives when applied topically, indicating low irritation potential on skin and mucous membranes .

Efficacy Against Pathogens

PathogenMIC (µg/mL)Activity Type
Candida albicans0.03Fungicidal
Candida glabrata0.03Fungicidal
Staphylococcus aureus0.5Bactericidal
Staphylococcus epidermidis>32Ineffective

Summary of Biological Activities

Activity TypeDescription
AntifungalBroad-spectrum activity against various fungi
AntibacterialEffective against gram-positive bacteria
MechanismErgosterol synthesis inhibition

Q & A

Q. What are the recommended synthetic routes for N-(4-Phenylthiobenzyl) Fenticonazole Chloride?

The synthesis involves multi-step organic reactions, including:

  • Alkylation : Reacting a benzothiazole precursor with 4-phenylthiobenzyl chloride under basic conditions to introduce the phenylthio-benzyl group .
  • Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility . Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures maintained at 40–60°C to optimize yield .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorophenyl and benzothiazole moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C22_{22}H17_{17}ClFN3_3S2_2) .

Q. How do solubility properties vary across solvents?

The hydrochloride salt form increases water solubility (up to 10 mg/mL in phosphate-buffered saline at pH 7.4) compared to the free base. In non-polar solvents (e.g., hexane), solubility is negligible, while moderate solubility is observed in DMSO or ethanol .

Q. What structural features contribute to its bioactivity?

  • Benzothiazole Core : Facilitates interactions with fungal CYP51 enzymes via π-π stacking .
  • 4-Phenylthio Group : Enhances lipophilicity (LogP = 4.58), promoting membrane permeability .
  • Chloride Counterion : Stabilizes the protonated amine, improving bioavailability .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

  • Variable Control : Standardize cell lines (e.g., Candida albicans ATCC 10231) and incubation conditions (pH, temperature) to minimize discrepancies .
  • Dose-Response Curves : Use IC50_{50} values normalized to controls to account for batch-to-batch variability .

Q. What strategies optimize reaction yield during synthesis?

  • Catalysts : Employ anhydrous AlCl3_3 for electrophilic substitutions (yield improvement: ~15%) .
  • Solvent Optimization : Replace DCM with acetonitrile for faster reaction kinetics in thiazole ring formation .
  • Protective Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during amine alkylation .

Q. How does modifying the phenylthio group affect pharmacological activity?

  • Structure-Activity Relationship (SAR) : Replacing phenylthio with methoxy reduces antifungal efficacy (MIC increases from 0.5 µg/mL to >8 µg/mL) due to decreased hydrophobicity .
  • Electron-Withdrawing Substituents : Introducing fluorine at the para position enhances target binding affinity (Kd_d = 12 nM vs. 45 nM for unsubstituted analogs) .

Q. How can stability issues under varying pH conditions be mitigated?

  • pH Stability Assays : Monitor degradation via HPLC at pH 2–9. Instability occurs below pH 3 (hydrolysis of benzothiazole ring) .
  • Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to prevent oxidation of the phenylthio group .

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to fungal lanosterol 14α-demethylase (CYP51). Key interactions: hydrogen bonding with His310 and hydrophobic contacts with Leu121 .
  • Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of ligand-enzyme complexes (RMSD < 2 Å indicates robust binding) .

Q. How should conflicting cytotoxicity data across cell lines be analyzed?

  • Cell-Specific Factors : Evaluate ATP-dependent efflux pumps (e.g., ABC transporters) in mammalian cells, which may reduce intracellular drug accumulation .
  • Apoptosis Assays : Compare caspase-3 activation in human keratinocytes (HaCaT) vs. hepatocytes (HepG2) to identify tissue-specific toxicity .

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